Ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C₁₉H₂₂N₂O₄ and a molecular weight of 342.39 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research .
Preparation Methods
The synthesis of ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring in the compound allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions . The exact pathways and molecular targets are still under investigation, but its ability to form hydrogen bonds and interact with macromolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities . The unique naphthalen-2-yloxyacetyl group in this compound distinguishes it from other piperazine derivatives, potentially offering unique properties and applications .
Properties
IUPAC Name |
ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-2-24-19(23)21-11-9-20(10-12-21)18(22)14-25-17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIFNVKVHZDTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357170 |
Source
|
Record name | ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-46-9 |
Source
|
Record name | ethyl 4-(2-naphthalen-2-yloxyacetyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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